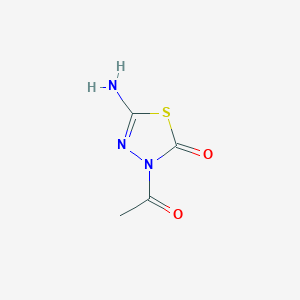
3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency.
化学反応の分析
Types of Reactions
3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-amino-1,3,4-thiadiazole
- 3-methyl-5-amino-1,3,4-thiadiazole
Uniqueness
3-acetyl-5-amino-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of both an acetyl group and an amino group on the thiadiazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C4H5N3O2S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC名 |
3-acetyl-5-amino-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H5N3O2S/c1-2(8)7-4(9)10-3(5)6-7/h1H3,(H2,5,6) |
InChIキー |
BVGJUXQTEQULOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)SC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




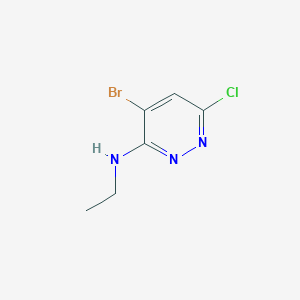
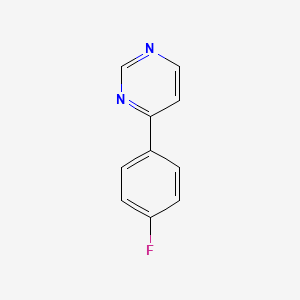

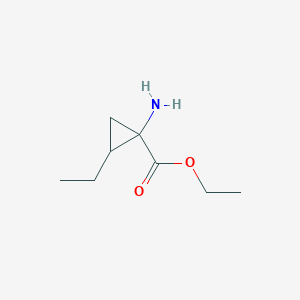
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

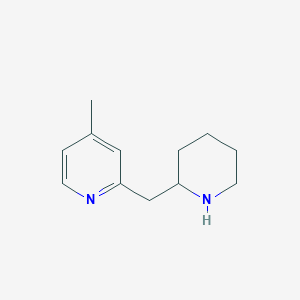
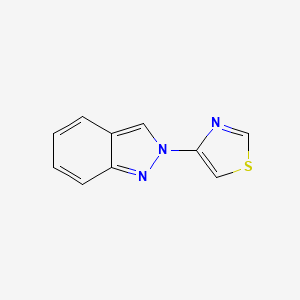
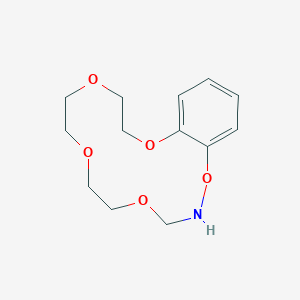
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)


